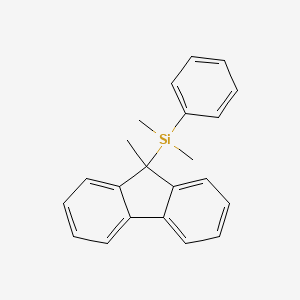
Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane is an organosilicon compound that features a unique combination of a fluorene moiety and a phenylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane typically involves the reaction of 9-methyl-9H-fluorene with phenylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the fluorene derivative is reacted with phenylsilane under the influence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound is explored for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Research is ongoing to investigate its role in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of high-performance polymers, coatings, and electronic materials.
作用机制
The mechanism of action of Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane involves its interaction with various molecular targets and pathways. The phenylsilane group can participate in hydrosilylation reactions, while the fluorene moiety can engage in π-π interactions with other aromatic systems. These interactions contribute to the compound’s unique properties and reactivity.
相似化合物的比较
Similar Compounds
9-Methyl-9H-fluorene: A structurally similar compound with a methyl group at the 9-position of fluorene.
Phenylsilane: A simpler organosilicon compound with a phenyl group attached to a silicon atom.
9,9-Dimethyl-9H-fluorene: Another fluorene derivative with two methyl groups at the 9-position.
Uniqueness
Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane is unique due to the combination of the fluorene and phenylsilane moieties, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific reactivity and stability.
属性
CAS 编号 |
821806-70-6 |
|---|---|
分子式 |
C22H22Si |
分子量 |
314.5 g/mol |
IUPAC 名称 |
dimethyl-(9-methylfluoren-9-yl)-phenylsilane |
InChI |
InChI=1S/C22H22Si/c1-22(23(2,3)17-11-5-4-6-12-17)20-15-9-7-13-18(20)19-14-8-10-16-21(19)22/h4-16H,1-3H3 |
InChI 键 |
YYSBLSJQWKJNKR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


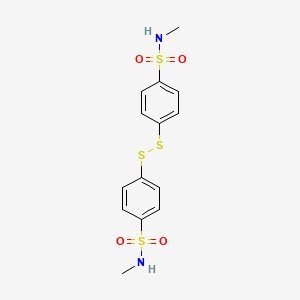
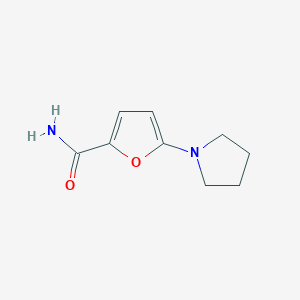
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)



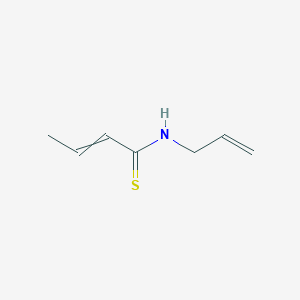
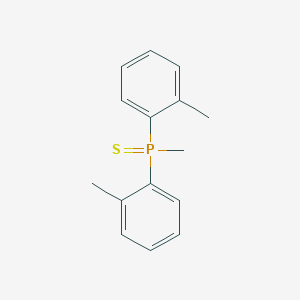
![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)

